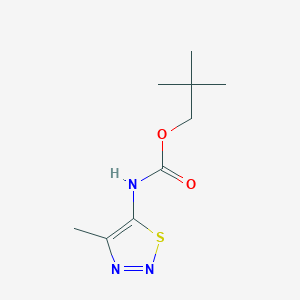

neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Description

Properties

IUPAC Name |

2,2-dimethylpropyl N-(4-methylthiadiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-6-7(15-12-11-6)10-8(13)14-5-9(2,3)4/h5H2,1-4H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNRLYRLHGMVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)NC(=O)OCC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of neopentyl alcohol with 4-methyl-1,2,3-thiadiazol-5-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Preparation of 4-methyl-1,2,3-thiadiazol-5-yl isocyanate.

Step 2: Reaction of neopentyl alcohol with the isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Compounds derived from thiadiazole structures have shown significant antimicrobial activity. Studies have reported minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 1.95 | Gram-positive bacteria |

| Compound 2 | 3.21 | MCF-7 (breast cancer cells) |

| Compound 4e | 5.36 | HepG2 (liver cancer cells) |

Medicine

The compound is being investigated for its potential therapeutic properties. Its biological activities include:

- Antitumor Activity : Initial studies suggest that it may inhibit the growth of certain cancer cell lines.

Case Study : A study explored the anticancer effects of derivatives of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials with specific properties. Its unique chemical structure allows for tailored modifications to enhance material performance.

Mechanism of Action

The mechanism of action of neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs primarily include thiazole- and thiadiazole-based carbamates. Below is a detailed comparison based on heterocyclic core, substituents, stereochemistry, and inferred properties.

Structural Features and Substituent Analysis

Table 1: Comparative Structural Analysis

*Calculated based on structural formulas.

Key Observations:

Heterocyclic Core Differences :

- The 1,2,3-thiadiazole in the target compound is more electron-deficient than thiazole due to the additional nitrogen atom. This may enhance reactivity in electrophilic substitutions or hydrogen bonding interactions .

- Thiazole derivatives (e.g., compounds n and m) are more common in drug design due to their versatility in mimicking peptide bonds, as seen in their extended peptide-like backbones .

Substituent Impact :

- The neopentyl group in the target compound likely improves resistance to enzymatic hydrolysis compared to linear alkyl chains in analogs.

- Hydroperoxide substituents (compound n) introduce oxidative instability, which may limit shelf-life but could enable prodrug activation mechanisms .

- Ethyl groups on thiazole (compound m) balance lipophilicity and metabolic stability better than bulky hydroperoxide groups .

Stereochemical Complexity :

- The target compound lacks chiral centers, simplifying synthesis and reducing manufacturing costs. In contrast, analogs like compound n require intricate stereocontrol, increasing production challenges but enabling precise biological targeting .

Table 2: Inferred Property Comparison

Discussion:

- Bioactivity : Thiadiazoles like the target compound are associated with broad-spectrum antimicrobial activity, whereas thiazole analogs (n and m) are tailored for specific enzyme inhibition (e.g., protease or kinase targets) due to their peptide-mimetic backbones .

- Stability : The neopentyl group in the target compound likely enhances stability under physiological conditions, whereas hydroperoxide-containing analogs (n) may degrade rapidly in reducing environments .

Biological Activity

Neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNOS. The presence of the thiadiazole ring is significant as it is associated with various biological activities. The compound is synthesized through the reaction of neopentyl alcohol with 4-methyl-1,2,3-thiadiazol-5-yl isocyanate under controlled conditions.

Antimicrobial Properties

Research indicates that compounds derived from thiadiazole structures exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of 4-methyl-1,2,3-thiadiazole can effectively inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 1.95 µg/mL against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 15 | 1.95–15.62 | Gram-positive bacteria |

| Compound 2 | 3.21 | MCF-7 (breast cancer cells) |

| Compound 4e | 5.36 | HepG2 (liver cancer cells) |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, a derivative similar to this compound displayed an IC value of 0.28 µg/mL against MCF-7 breast cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 4e | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| Compound 4i | HepG2 | 0.32 | Cell cycle arrest at G2/M phase |

The mechanism by which this compound exerts its effects appears to involve the induction of apoptotic pathways in cancer cells. Studies have demonstrated that treatment with certain thiadiazole derivatives leads to an increased Bax/Bcl-2 ratio and elevated levels of caspase 9 in treated cells . This suggests that these compounds may trigger programmed cell death mechanisms.

Study on Anticancer Activity

A notable study evaluated a series of thiadiazole derivatives for their anticancer properties against MCF-7 and HepG2 cell lines. The results indicated that specific modifications to the thiadiazole structure significantly enhanced cytotoxicity. For example, substituting certain groups led to a fourfold increase in activity compared to baseline compounds .

In Vivo Studies

In vivo studies have also been conducted to assess the targeting ability of these compounds in tumor-bearing mouse models. One study demonstrated that a specific derivative effectively localized to sarcoma cells, highlighting its potential for targeted cancer therapy .

Q & A

Q. What are the established synthetic routes for neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, and what coupling reagents are optimal for carbamate bond formation?

Methodological Answer: The synthesis typically involves coupling a neopentyl alcohol derivative with a functionalized 4-methyl-1,2,3-thiadiazol-5-amine precursor. A common approach uses carbamoyl chloride intermediates generated via reaction with phosgene derivatives or triphosgene. For carbamate bond formation, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are effective, as demonstrated in analogous carbamate syntheses . Solvent choice (e.g., DMF or THF) and base (e.g., triethylamine) significantly influence yield and purity. Reaction monitoring via TLC and purification by preparative chromatography are critical steps .

Q. How is structural characterization of this compound performed, and what spectral signatures are diagnostic?

Methodological Answer: Characterization relies on a combination of 1H/13C NMR , IR , and HRMS :

- NMR : The neopentyl group exhibits a singlet for the central CH2 (δ ~1.0–1.2 ppm) and a downfield-shifted carbamate NH (δ ~8–10 ppm). The thiadiazole ring protons resonate as singlets (δ ~6.5–7.5 ppm) .

- IR : Stretching vibrations for the carbamate C=O (1680–1720 cm⁻¹) and thiadiazole C-S (650–750 cm⁻¹) are key identifiers .

- HRMS : The molecular ion [M+H]+ should match the exact mass of C10H16N3O2S (calculated m/z: 242.0964) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in carbamate derivatives be resolved, particularly for hydrogen bonding networks?

Q. What experimental design considerations are critical for optimizing regioselectivity in thiadiazole-carbamate syntheses?

Methodological Answer: Regioselectivity in thiadiazole systems is influenced by:

- Substituent electronic effects : Electron-withdrawing groups (e.g., methyl at C4) direct coupling to the more nucleophilic N5 position.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for carbamate formation at sterically hindered positions.

- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions.

Validation requires parallel synthesis of regioisomers, followed by comparative NMR/LC-MS analysis .

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be systematically addressed?

Methodological Answer: Contradictory NMR signals may arise from dynamic processes (e.g., rotameric equilibria) or crystallographic disorder . Strategies include:

- Variable-temperature NMR : Slowing molecular motion to resolve splitting (e.g., cooling to –40°C).

- COSY/NOESY experiments : Identifying through-space couplings to confirm proximity of protons.

- DFT calculations : Simulating expected splitting patterns using software like Gaussian or ORCA .

For crystallographic disorder, ORTEP-3 visualization helps identify ambiguous electron density regions, guiding restraint application during refinement .

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Software like AutoDock Vina models interactions with target enzymes (e.g., acetylcholinesterase), using the thiadiazole ring as a hydrogen bond acceptor.

- QSAR models : Correlate substituent effects (e.g., Hammett σ values for methyl groups) with bioactivity data from analogous compounds .

- MD simulations : Assess stability of carbamate-enzyme complexes over nanosecond timescales using GROMACS or AMBER .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.